molecular formula C28H14N4O9 B5212661 1H-Isoindole-1,3(2H)-dione, 2,2'-(oxydi-4,1-phenylene)bis[5-nitro- CAS No. 53055-74-6

1H-Isoindole-1,3(2H)-dione, 2,2'-(oxydi-4,1-phenylene)bis[5-nitro-

Cat. No.: B5212661
CAS No.: 53055-74-6
M. Wt: 550.4 g/mol
InChI Key: CUVKARXXSQMGRZ-UHFFFAOYSA-N
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Description

The compound 1H-Isoindole-1,3(2H)-dione, 2,2'-(oxydi-4,1-phenylene)bis[5-nitro- (CAS: 24200-78-0 when modified to 5-amino substituents; see ) is a nitro-substituted bis-isoindole derivative. The compound features:

  • Molecular framework: Two isoindole-1,3-dione moieties connected via an oxydi-phenylene (oxygen-linked biphenyl) bridge.
  • Substituents: Nitro groups at the 5-position of each isoindole ring, which confer strong electron-withdrawing properties.

Properties

IUPAC Name

5-nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenoxy]phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14N4O9/c33-25-21-11-5-17(31(37)38)13-23(21)27(35)29(25)15-1-7-19(8-2-15)41-20-9-3-16(4-10-20)30-26(34)22-12-6-18(32(39)40)14-24(22)28(30)36/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVKARXXSQMGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367356
Record name 1H-Isoindole-1,3(2H)-dione, 2,2'-(oxydi-4,1-phenylene)bis[5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53055-74-6
Record name 1H-Isoindole-1,3(2H)-dione, 2,2'-(oxydi-4,1-phenylene)bis[5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2,2’-(oxydi-4,1-phenylene)bis[5-nitro- typically involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites. This method provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics .

Industrial Production Methods

the synthesis generally involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2,2’-(oxydi-4,1-phenylene)bis[5-nitro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2,2’-(oxydi-4,1-phenylene)bis[5-nitro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2,2’-(oxydi-4,1-phenylene)bis[5-nitro- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed biological activities. The exact molecular targets and pathways involved are still under investigation, but it is known to exhibit fluorescence properties that make it useful for imaging applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key differentiator is its nitro groups and oxydi-phenylene linkage , which distinguish it from other isoindole derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications
Target Compound (hypothetical nitro variant) 5-nitro, oxydi-phenylene linker C₃₀H₁₆N₄O₈* ~584.4* High polarity due to nitro groups; potential use in polymer chemistry or as an intermediate
1H-Isoindole-1,3(2H)-dione, 2,2'-(oxydi-4,1-phenylene)bis[5-amino- (24200-78-0) 5-amino, oxydi-phenylene linker C₂₈H₂₀N₄O₆ 508.48 Amino groups enhance solubility; potential precursor for drug synthesis
Pomalidomide (19171-19-8) 4-amino, 2-(2,6-dioxo-3-piperidinyl) C₁₃H₁₁N₃O₄ 273.24 FDA-approved immunomodulatory drug for multiple myeloma
2-Phenylisoindole-1,3-dione (520-03-6) Single isoindole core, phenyl substituent C₁₄H₉NO₂ 239.23 Classic phthalimide derivative; used in organic synthesis

*Estimated based on structural analogs in and .

Key Observations:

Electron-Withdrawing vs. In contrast, amino groups (24200-78-0) improve solubility and enable conjugation reactions, making them more suitable for biomedical applications.

Linker Flexibility: The oxydi-phenylene linker provides rigidity and planar geometry, which may influence crystallinity or π-π stacking in materials science.

Pharmacological Relevance: Unlike pomalidomide (), the target compound lacks the dioxopiperidinyl moiety critical for cereblon binding in immunomodulatory drugs. This suggests divergent biological targets or inactive status unless further functionalized.

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